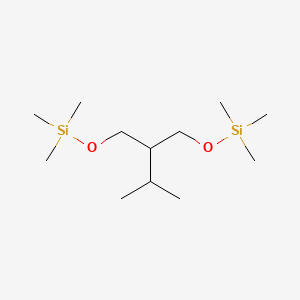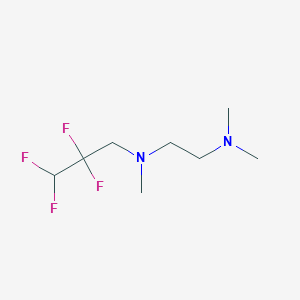
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes both fluorinated and methylated groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with ethane-1,2-diamine and 2,2,3,3-tetrafluoropropyl bromide.
Alkylation Reaction: Ethane-1,2-diamine is reacted with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate to form N2-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine.
Methylation: The intermediate product is then methylated using methyl iodide and a strong base like sodium hydride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into simpler amines.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Compounds with nucleophilic groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine
In medicinal chemistry, N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated group imparts unique properties such as increased chemical resistance and stability, making it valuable in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated and methylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Dimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2-difluoroethyl)ethane-1,2-diamine
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine is unique due to the presence of both tetrafluoropropyl and trimethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with fewer fluorine atoms or methyl groups.
This detailed article provides a comprehensive overview of N1,N~1~,N~2~-Trimethyl-N~2~-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
114309-91-0 |
|---|---|
Fórmula molecular |
C8H16F4N2 |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-(2,2,3,3-tetrafluoropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H16F4N2/c1-13(2)4-5-14(3)6-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
Clave InChI |
QQNZRMSPNZCGJR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)CC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



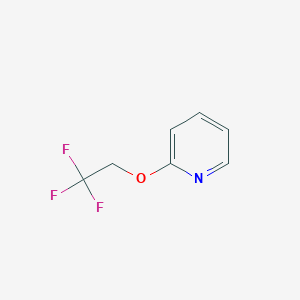
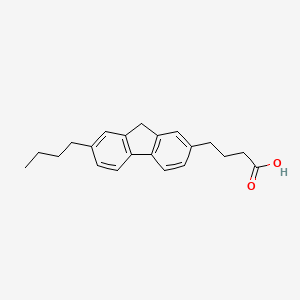
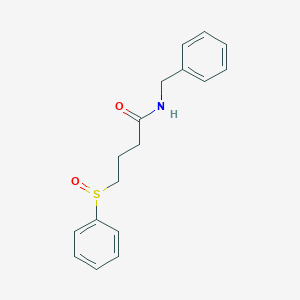
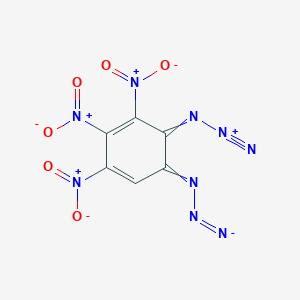

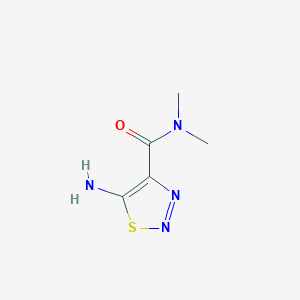
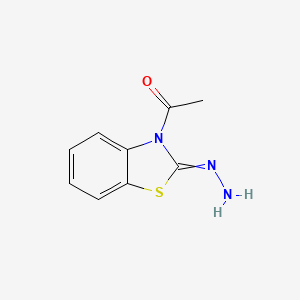
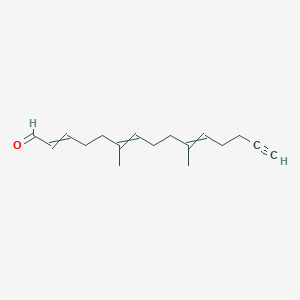
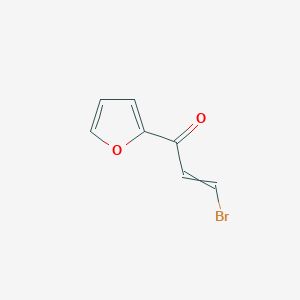

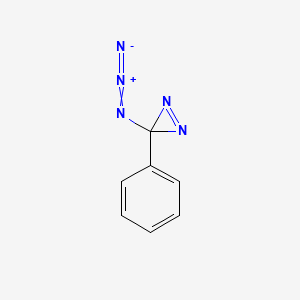
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
